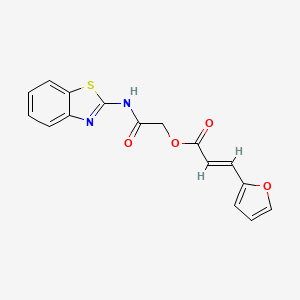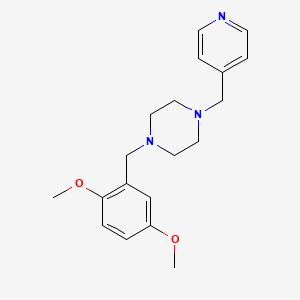![molecular formula C17H13N7 B10881544 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10881544.png)
8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is a complex organic compound characterized by its unique heptacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common approach starts with the preparation of a suitable precursor, such as a phenylethyl-substituted azide, which is then subjected to cyclization reactions under controlled conditions. The cyclization often requires the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the heptacyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at reactive sites, especially where the phenylethyl group is attached, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism by which 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets can vary based on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
相似化合物的比较
Compared to other heptacyclic compounds, 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is unique due to its phenylethyl substitution, which can significantly influence its chemical reactivity and biological activity. Similar compounds include:
8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene: Lacks the phenylethyl group, resulting in different reactivity.
8-(2-methylphenyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene: Substituted with a methylphenyl group, altering its properties.
属性
分子式 |
C17H13N7 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C17H13N7/c1-2-6-12(7-3-1)10-11-23-14-9-5-4-8-13(14)15-16(23)18-17-19-21-22-24(17)20-15/h1-9H,10-11H2 |
InChI 键 |
CZSPJCYKDCXNLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=NN5C(=NN=N5)N=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10881462.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881468.png)

![1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881474.png)
![(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B10881480.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10881492.png)
![methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10881516.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B10881524.png)
![bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate](/img/structure/B10881531.png)
![6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B10881538.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10881557.png)
